molecular formula C11H14N6O B3080740 2-morpholino-5-(1H-tetrazol-1-yl)aniline CAS No. 1091990-45-2

2-morpholino-5-(1H-tetrazol-1-yl)aniline

Cat. No. B3080740
CAS RN: 1091990-45-2
M. Wt: 246.27 g/mol
InChI Key: FPPORBYHDXRQDV-UHFFFAOYSA-N
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Description

2-morpholino-5-(1H-tetrazol-1-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTAA, and it is a tetrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MTAA is not well understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. In anticancer research, MTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antiviral research, MTAA has been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and physiological effects:
MTAA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vivo studies have shown that MTAA can be metabolized and eliminated from the body without causing significant toxicity. MTAA has also been shown to have good solubility in aqueous solutions, making it suitable for drug delivery applications.

Advantages and Limitations for Lab Experiments

MTAA has several advantages for lab experiments, including its high purity, good stability, and ease of synthesis. However, there are also some limitations, such as the limited availability of the compound and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the research on MTAA, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and environmental remediation, and the elucidation of its mechanism of action. Further studies are also needed to evaluate the safety and efficacy of MTAA in vivo, and to optimize its properties for specific applications.

Scientific Research Applications

MTAA has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MTAA has been studied for its anticancer and antiviral properties. In material science, MTAA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, MTAA has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-morpholin-4-yl-5-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c12-10-7-9(17-8-13-14-15-17)1-2-11(10)16-3-5-18-6-4-16/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPORBYHDXRQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3C=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholino-5-(1H-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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